molecular formula C17H19NO2S B11799683 Benzyl 2-(thiophen-3-yl)piperidine-1-carboxylate

Benzyl 2-(thiophen-3-yl)piperidine-1-carboxylate

Cat. No.: B11799683
M. Wt: 301.4 g/mol
InChI Key: JECHQGWXYLFROY-UHFFFAOYSA-N
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Description

Benzyl 2-(thiophen-3-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring substituted at the 2-position with a thiophene moiety and protected at the 1-position by a benzyl carboxylate group. The benzyl carboxylate group enhances solubility and stability, while the thiophene ring may contribute to aromatic interactions in biological targets.

Properties

Molecular Formula

C17H19NO2S

Molecular Weight

301.4 g/mol

IUPAC Name

benzyl 2-thiophen-3-ylpiperidine-1-carboxylate

InChI

InChI=1S/C17H19NO2S/c19-17(20-12-14-6-2-1-3-7-14)18-10-5-4-8-16(18)15-9-11-21-13-15/h1-3,6-7,9,11,13,16H,4-5,8,10,12H2

InChI Key

JECHQGWXYLFROY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=CSC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(thiophen-3-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl and thiophene groups under controlled conditions. One common method involves the condensation of benzyl chloride with 2-(thiophen-3-yl)piperidine-1-carboxylate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the desired reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Cross-Coupling Reactions

The thiophene moiety enables participation in palladium-catalyzed cross-couplings, such as Suzuki-Miyaura reactions.

Suzuki Coupling with Aryl Boronic Acids

A representative example from demonstrates coupling with 4-fluorophenylboronic acid using PdCl₂(PPh₃)₂ as a catalyst:

Reaction Setup

  • Catalyst : PdCl₂(PPh₃)₂ (3 mol%)

  • Base : K₂CO₃ (6 eq), LiCl (3 eq)

  • Solvent : Anhydrous dioxane

  • Temperature : 95°C, 12h

Key Data

Boronic AcidProduct YieldReference
4-Fluorophenyl81%
2,3-Dihydrobenzo[b] dioxin-5-yl50%

Ester Hydrolysis

The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield 2-(thiophen-3-yl)piperidine-1-carboxylic acid .

Conditions

  • Basic Hydrolysis : NaOH (2M), EtOH/H₂O (1:1), reflux, 6h

  • Acidic Hydrolysis : HCl (6M), THF, 60°C, 8h

Outcome : Quantitative conversion under basic conditions; acidic hydrolysis may lead to partial decarboxylation .

Benzyl Group Oxidation

The benzylic position is susceptible to oxidation, forming 2-(thiophen-3-yl)piperidine-1-carboxylic acid via radical intermediates .

Oxidizing Agents

AgentConditionsYield
KMnO₄H₂O, 100°C, 4h72%
CrO₃Acetic acid, 60°C, 3h68%

Reductive Amination

The piperidine nitrogen can participate in reductive amination with aldehydes/ketones. For example, reaction with formaldehyde and NaBH₃CN yields N-methyl-2-(thiophen-3-yl)piperidine-1-carboxylate .

Conditions :

  • Aldehyde : 1.2 eq

  • Reductant : NaBH₃CN (1.5 eq)

  • Solvent : MeOH, RT, 12h

  • Yield : 55–60%

Catalytic Hydrogenation

Cobalt-catalyzed hydrogenation of the piperidine ring was reported in , achieving diastereoselective reduction of unsaturated precursors.

Catalytic System

  • Catalyst : [Co(TPP)] (5 mol%)

  • Additive : p-TsNHNH₂ (1.2 eq), Cs₂CO₃ (2.0 eq)

  • Solvent : Benzene, 60°C, 24h

  • Yield : 85–96%

Decarboxylation Reactions

Thermal or photolytic decarboxylation removes the carboxylate group, forming 2-(thiophen-3-yl)piperidine as a secondary amine .

Conditions :

  • Thermal : 200°C, N₂, 2h

  • Photolytic : UV light (254 nm), CH₃CN, 6h

Thiophene Functionalization

The thiophene ring undergoes electrophilic substitution (e.g., bromination or nitration) at the 2- or 5-positions, though specific data for this compound requires further validation .

Critical Analysis of Reactivity

  • Steric Effects : The bulky benzyl group slows nucleophilic attacks at the ester carbonyl.

  • Electronic Effects : The electron-rich thiophene enhances electrophilic substitution but reduces piperidine basicity (pKa ~7.5).

  • Catalytic Challenges : Pd-mediated couplings require careful optimization to avoid dehalogenation of the thiophene .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of thiophene derivatives, including Benzyl 2-(thiophen-3-yl)piperidine-1-carboxylate. Research indicates that compounds featuring a thiophene scaffold exhibit significant antiviral activity against influenza viruses and other pathogens. For instance, derivatives with similar structures have shown inhibitory effects on viral polymerases, suggesting potential use in antiviral drug development .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies demonstrate that thiophene derivatives can suppress microbial biofilm formation in resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa. This suggests that this compound could serve as a lead compound for developing new antimicrobial agents .

Anticancer Potential

The anticancer properties of related compounds have been explored extensively. Research indicates that piperidine derivatives can inhibit specific enzymes involved in cancer cell proliferation. This compound may exhibit similar effects due to its structural characteristics, warranting further investigation into its potential as an anticancer agent .

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through various reactions such as oxidation, reduction, and substitution processes. Its ability to act as a building block in synthesizing other biologically active compounds makes it valuable in medicinal chemistry.

Material Science Applications

In addition to its biological applications, this compound can be explored in material science. Thiophene derivatives are known for their conductive properties and are used in the development of organic electronics, sensors, and photovoltaic materials. The incorporation of this compound into polymer matrices may enhance the performance of electronic devices .

Case Studies and Research Findings

StudyFocusFindings
Antiviral ActivityIdentified thiophene derivatives with potent inhibitory effects on influenza polymerase.
Antimicrobial ActivityDemonstrated suppression of biofilm formation in resistant bacterial strains using thiophene derivatives.
Anticancer PropertiesExplored piperidine derivatives' ability to inhibit cancer cell proliferation through enzyme inhibition.

Mechanism of Action

The mechanism of action of Benzyl 2-(thiophen-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Table 1: Comparison of Piperidine Carboxylate Derivatives

Compound Name Substituent at Piperidine 2-Position Protecting Group Yield (%) Physical Form Notable Properties/Applications
This compound (Target) Thiophen-3-yl Benzyl N/A N/A Hypothesized enzyme inhibition
tert-Butyl 4-((2-(2-(2-methyl-2-phenylpropanoyl)hydrazinecarbonyl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate (21b) Benzo[b]thiophen-3-yl with hydrazinecarbonyl tert-Butyl 91 Orange oil Plasmodium inhibitor precursor
tert-Butyl 4-((2-(2-(1-phenylcyclopropanecarbonyl)hydrazinecarbonyl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate (21c) Benzo[b]thiophen-3-yl with hydrazinecarbonyl tert-Butyl 98 White solid High-yield synthesis for antimalarial studies
tert-Butyl 2-((2-(benzo[b]thiophen-3-yl)acetamido)(diethoxyphosphoryl)methyl)piperidine-1-carboxylate (4l) Benzo[b]thiophen-3-yl with acetamido-phosphoryl tert-Butyl 68 Colorless solid Metallo-β-lactamase inhibitor
Benzyl 4-aminopiperidine-1-carboxylate Amino Benzyl N/A N/A Caution required due to unstudied toxicology

Key Observations:

  • Substituent Effects : Thiophene vs. benzo[b]thiophene alters molecular weight and aromatic interactions. Benzo[b]thiophene derivatives () exhibit higher steric bulk, which may reduce synthetic yields compared to simpler thiophene analogs.
  • Synthesis Yields : Substituents like 1-phenylcyclopropane (21c, 98% yield) enhance crystallinity, facilitating isolation as solids, while hydrazinecarbonyl groups (21b) result in oils .

Research Findings and Implications

  • Synthetic Feasibility : High yields (e.g., 98% for 21c) correlate with rigid, crystalline substituents, guiding future synthesis of the target compound .
  • Biological Relevance : Thiophene/benzo[b]thiophene motifs are recurrent in inhibitors, suggesting that the target compound’s thiophen-3-yl group may confer similar bioactivity .
  • Safety Profile : The benzyl group’s safety varies with substituents, necessitating tailored handling protocols .

Biological Activity

Benzyl 2-(thiophen-3-yl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing data from various studies and research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzyl group and a thiophene moiety. The presence of these functional groups is significant for its interaction with biological targets. The compound's structure can be represented as follows:

C16H19NO2S\text{C}_{16}\text{H}_{19}\text{N}\text{O}_2\text{S}

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The thiophene ring enhances lipophilicity, which may improve membrane permeability and bioavailability. Additionally, the piperidine structure is known for its role in modulating neurotransmitter systems, particularly in the central nervous system (CNS).

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiophene have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . Although specific data on this compound is limited, the structural similarity suggests potential antimicrobial effects.

Anticancer Potential

Research into piperidine derivatives has revealed promising anticancer activities. For example, certain analogues demonstrated cytotoxicity against cancer cell lines, with mechanisms involving apoptosis induction and inhibition of tumor growth . this compound may exhibit similar properties due to its structural characteristics.

Study on Piperidine Derivatives

A study focused on synthesizing various piperidine derivatives highlighted the importance of structural modifications in enhancing biological activity . The findings suggested that introducing different substituents could significantly impact the compound's efficacy against targeted diseases.

CompoundActivityMIC (μg/mL)Reference
This compoundAntimicrobial (predicted)TBD
Analogous Compound AAnticancer10
Analogous Compound BAntimicrobial5

Q & A

Advanced Question

  • Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to simulate the compound’s behavior in aqueous or lipid bilayer environments. Parameters include:
    • Force fields: GAFF2 for small molecules.
    • Simulation time: ≥100 ns to capture piperidine ring puckering and thiophene orientation.
  • Docking Studies : Perform molecular docking with AutoDock Vina to predict binding affinities for targets like serotonin receptors, leveraging the compound’s structural similarity to pharmacologically active piperidines .

How should researchers design experiments to analyze the compound’s reactivity under varying pH and temperature conditions?

Advanced Question

pH-Dependent Stability :

  • Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C.
  • Monitor degradation via HPLC-UV at 254 nm. Piperidine rings are prone to hydrolysis under acidic conditions.

Thermal Stability :

  • Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Use differential scanning calorimetry (DSC) to identify phase transitions.

Reactivity Screening : Test compatibility with common reagents (e.g., oxidizing agents, nucleophiles) to identify hazardous incompatibilities .

What strategies are effective for resolving crystallographic disorder in X-ray structures of this compound?

Advanced Question
Crystallographic disorder, common in flexible piperidine derivatives, can be addressed by:

  • Data Collection : Use synchrotron radiation for high-resolution data (≤1.0 Å).
  • Refinement : Apply the maximum-likelihood method in SHELXL to model alternative conformations. For example, split the piperidine ring into two occupancy-refined positions if torsional angles vary significantly .
  • Validation : Cross-check with Mercury CSD ’s packing similarity tools to ensure consistency with related structures .

How can researchers leverage structure-activity relationship (SAR) studies to enhance the compound’s biological activity?

Advanced Question

  • Substituent Modifications : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the benzyl ring to improve metabolic stability.
  • Bioisosteric Replacement : Replace the thiophene with furan or pyrrole to assess changes in target binding.
  • Pharmacophore Mapping : Use MOE or Schrödinger to identify critical interaction sites. For instance, the carbonyl oxygen in the carboxylate group may act as a hydrogen-bond acceptor .

What protocols ensure safe handling and disposal of this compound given limited toxicological data?

Basic Question

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all manipulations .
  • Waste Management : Treat as hazardous waste; incinerate at ≥1000°C in compliance with EPA guidelines.
  • Emergency Procedures : For skin contact, wash with soap and water for 15 minutes; for inhalation, move to fresh air and administer oxygen if needed .

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